Antiproliferative Activity in A549 Lung Carcinoma Cells: 4-Methylpiperazinyl Substituent vs. Piperidine and Morpholine Analogs
In a controlled structure-activity relationship study of benzaldehyde derivatives, the 4-methylpiperazin-1-yl substituent (as present in the target compound scaffold) conferred an IC50 of 23.44 ± 3.32 μM against A549 lung carcinoma cells [1]. The piperidin-1-yl analog showed reduced potency (IC50 = 27.94 ± 13.79 μM), while the morpholin-4-yl analog was more potent (IC50 = 12.62 ± 14.76 μM). The reference drug gefitinib gave an IC50 of 8.58 ± 1.65 μM. All compounds were inactive against HepG2 cells (IC50 > 200 μM), demonstrating cell-line selectivity [1].
| Evidence Dimension | Cytotoxicity (IC50) against A549 lung carcinoma cells |
|---|---|
| Target Compound Data | 23.44 ± 3.32 μM (4-methylpiperazin-1-yl substituent; scaffold representative of target compound) |
| Comparator Or Baseline | Piperidin-1-yl analog: 27.94 ± 13.79 μM; Morpholin-4-yl analog: 12.62 ± 14.76 μM; Gefitinib: 8.58 ± 1.65 μM |
| Quantified Difference | 4-methylpiperazinyl is 1.19-fold more potent than piperidinyl, but 1.86-fold less potent than morpholinyl in A549 cells |
| Conditions | MTT assay, A549 and HepG2 cell lines; Molecules 2018, 23(9), 1980 |
Why This Matters
The 4-methylpiperazinyl substituent occupies a specific antiproliferative potency window that is distinct from both piperidine and morpholine alternatives, directly informing scaffold selection for medicinal chemistry programs targeting non-small cell lung cancer.
- [1] Molecules. 2018;23(9):1980. Table 1. Substituent-dependent IC50 values (μM) against A549 and HepG2 cell lines. DOI: 10.3390/molecules23091980. PMC6222878. View Source
